N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-8-3-2-7-14(15)19-17(22)13-20-10-6-9-16(18(20)23)27(24,25)21-11-4-5-12-21/h2-3,6-10H,4-5,11-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWATYSIMSZQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes a series of reactions to introduce the necessary functional groups.
Pyrrolidinylsulfonyl Group Addition: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the pyrrolidinylsulfonyl group.
Pyridinyl Group Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may exhibit neuroprotective properties. The modulation of neurotransmitter systems, particularly through antagonism of NMDA receptors, is a significant area of interest. Neuroprotective agents are critical in treating conditions like Alzheimer's disease and Parkinson's disease, where excitotoxicity plays a role in neuronal damage .
Anti-inflammatory Potential
The compound has shown promise in reducing inflammation through its interactions with various cellular pathways. Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders and autoimmune diseases. By modulating inflammatory responses, this compound may contribute to therapeutic strategies aimed at these conditions .
Antioxidant Activity
Compounds with similar structures have been noted for their antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegeneration where oxidative damage is prevalent. The ability to scavenge free radicals may enhance cellular resilience against damage .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that related compounds reduced neuronal death in models of excitotoxicity by inhibiting NMDA receptor activity. |
| Study 2 | Inflammation | Showed significant reduction in pro-inflammatory cytokines in animal models treated with similar sulfonamide derivatives. |
| Study 3 | Antioxidant Effects | Found that the compound scavenged free radicals effectively, leading to decreased lipid peroxidation in vitro. |
Mechanistic Insights
The mechanism of action for this compound likely involves multiple pathways:
- NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, the compound helps prevent excitotoxicity associated with excessive glutamate signaling.
- Cytokine Regulation : It may influence the expression of various cytokines involved in inflammatory processes, thereby modulating immune responses.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs
- N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (BG01261): Structural Difference: Fluorine replaces the methoxy group on the phenyl ring. Activity: Specific biological data are unavailable, but fluorinated analogs are often optimized for improved pharmacokinetics .
Other Aromatic Substitutions
Heterocyclic Core Modifications
Quinazoline Sulfonyl Derivatives
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 39): Structural Difference: The dihydropyridinone core is replaced with a quinazoline sulfonyl group, and piperidine substitutes pyrrolidine. Impact: Quinazoline’s planar structure facilitates π-π stacking, while the six-membered piperidine ring introduces conformational flexibility. Activity: Remarkable anticancer activity across multiple cell lines (IC₅₀ < 1 µM), highlighting the importance of the sulfonyl-heterocycle combination .
Oxadiazole-Containing Analogs
- 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide: Structural Difference: The pyrrolidine sulfonyl group is replaced with a 3-ethyl-1,2,4-oxadiazole. Impact: Oxadiazole’s hydrogen-bond-accepting capability and metabolic stability may enhance target engagement. Activity: No explicit data, but oxadiazoles are frequently associated with kinase inhibition and antimicrobial activity .
Sulfonyl Group Variations
Piperidine vs. Pyrrolidine Sulfonyl
- Activity: Comparable efficacy to pyrrolidine analogs, suggesting tolerance for ring size variation in certain targets .
Benzothiazole Derivatives (e.g., EP3348550A1)
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide: Structural Difference: Benzothiazole replaces the dihydropyridinone-sulfonyl moiety. Activity: Benzothiazoles are often explored for CNS targets, though specific data are unavailable .
Biological Activity
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.46 g/mol. Its structure features a methoxyphenyl group and a pyrrolidine ring linked through a sulfonamide moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes, including carbonic anhydrases and certain proteases, which are critical in many biological pathways.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may interact with signaling pathways involved in inflammation and cell proliferation, potentially acting as an anti-inflammatory or anti-cancer agent.
- Antioxidant Properties : Similar compounds have shown the ability to modulate oxidative stress responses, which is crucial in preventing cellular damage.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo models. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic. |
Antitumor Activity
A study conducted on the compound's effect on MDA-MB-231 breast cancer cells revealed significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's effectiveness was enhanced when used in combination with doxorubicin, indicating a synergistic effect that warrants further investigation .
Anti-inflammatory Effects
In animal models of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential for treating inflammatory diseases .
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising results against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
Q & A
Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide in high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with intermediates like pyrrolidine sulfonyl chloride and 2-oxo-1,2-dihydropyridine derivatives. Key considerations include:
- Reagent selection : Use of sulfonylating agents (e.g., pyrrolidine sulfonyl chloride) and coupling agents (e.g., DCC or EDC) for amide bond formation .
- Reaction conditions : Temperature control (e.g., 0–5°C for nitrile coupling steps) and solvent choice (e.g., ethanol or DMF for polar aprotic environments) to minimize side reactions .
- Purification : Column chromatography or recrystallization, monitored via thin-layer chromatography (TLC) for intermediate purity checks .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural identity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on characteristic signals, e.g., the methoxyphenyl proton (δ 3.8–4.0 ppm for -OCH₃), pyrrolidine sulfonyl group (δ 2.5–3.5 ppm for CH₂ groups), and dihydropyridinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~435) and fragmentation patterns (e.g., cleavage at the sulfonamide bond) .
- IR Spectroscopy : Detect key functional groups, such as sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Methodological Answer:
- Variables : Investigate temperature, catalyst concentration (e.g., piperidine in ethanol), and stoichiometry of intermediates using factorial design .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield (>80%) while minimizing impurities (e.g., unreacted sulfonyl chloride) .
- Validation : Confirm reproducibility across 3–5 batches using HPLC purity analysis (>98%) .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity)?
Methodological Answer:
- Comparative assays : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies) to rule out protocol variability .
- Structural analogs : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to test if activity is sulfonyl-group-dependent .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets, prioritizing hydrogen bonds with the dihydropyridinone carbonyl .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) to validate docking results .
- Free energy calculations : Compute binding affinities (ΔG) via MM/GBSA to rank derivatives for SAR studies .
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., <10% degradation at pH 7.4) .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Plasma stability : Use mouse or human plasma to measure half-life (>2h for viable pharmacokinetics) .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional group substitution : Replace the methoxyphenyl group with halogenated analogs (e.g., Cl or F) to modulate lipophilicity (logP) and target binding .
- Bioisosteres : Test oxadiazole or thiazole rings as sulfonamide replacements to reduce off-target effects .
- Pharmacophore mapping : Align active/inactive derivatives to identify critical spatial features (e.g., sulfonyl-oxygen distance = 3.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
